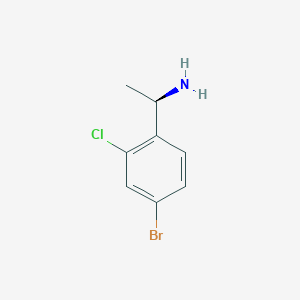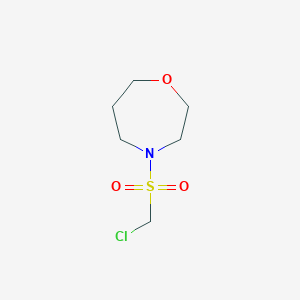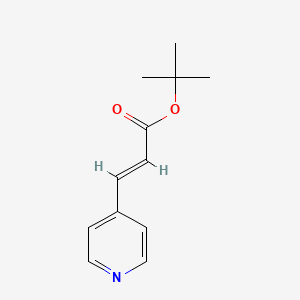
3-Hydroxy-3-(2-(trifluoromethyl)phenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-(2-(trifluoromethyl)phenyl)propanenitrile is an organic compound with the molecular formula C10H8F3NO It is characterized by the presence of a hydroxy group, a trifluoromethyl group, and a nitrile group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(2-(trifluoromethyl)phenyl)propanenitrile typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with a suitable nitrile source under basic conditions. One common method involves the use of sodium cyanide as the nitrile source and a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of toxic reagents like sodium cyanide.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(2-(trifluoromethyl)phenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanenitrile.
Reduction: 3-Hydroxy-3-(2-(trifluoromethyl)phenyl)propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-3-(2-(trifluoromethyl)phenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(2-(trifluoromethyl)phenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The nitrile group may also participate in covalent bonding with nucleophilic residues in proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-3-(2-fluorophenyl)propanenitrile
- 3-Hydroxy-3-(2-chlorophenyl)propanenitrile
- 3-Hydroxy-3-(2-bromophenyl)propanenitrile
Uniqueness
3-Hydroxy-3-(2-(trifluoromethyl)phenyl)propanenitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs with different substituents.
Properties
CAS No. |
1513866-27-7 |
|---|---|
Molecular Formula |
C10H8F3NO |
Molecular Weight |
215.17 g/mol |
IUPAC Name |
3-hydroxy-3-[2-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)8-4-2-1-3-7(8)9(15)5-6-14/h1-4,9,15H,5H2 |
InChI Key |
AEOXUVWPTZAITH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC#N)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


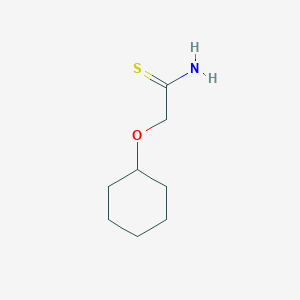
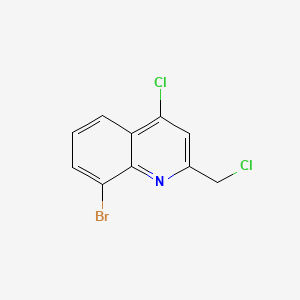
![{5-Azaspiro[2.5]octan-7-yl}methanol](/img/structure/B13557995.png)

![[2-(2-Methoxy-4-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13558005.png)
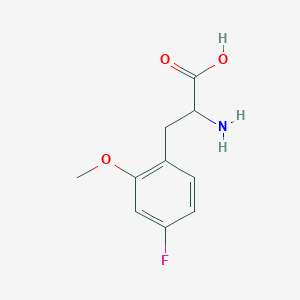
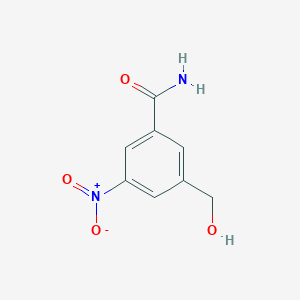
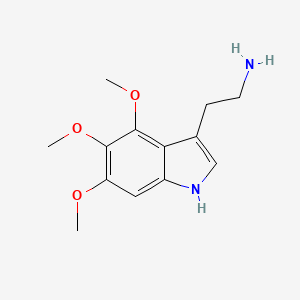
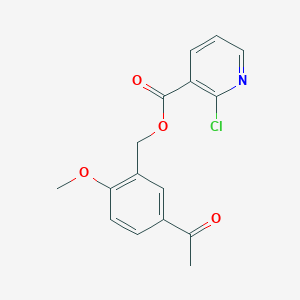
![N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride](/img/structure/B13558027.png)
methyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13558033.png)
